

An In-depth Technical Guide to 5-Methyl-3-heptyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-3-heptyne

Cat. No.: B13797283

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of **5-Methyl-3-heptyne**. This internal alkyne is a valuable building block in organic synthesis. This document includes detailed information on its physicochemical properties, spectroscopic data, a plausible synthetic route with an experimental protocol, and examples of its chemical transformations. Furthermore, it touches upon the potential biological relevance of alkynes, providing context for its application in drug discovery and development. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Molecular Structure and Properties

5-Methyl-3-heptyne is an unsaturated hydrocarbon with the molecular formula C_8H_{14} and a molecular weight of 110.20 g/mol .^[1] Its IUPAC name is 5-methylhept-3-yne. The structure features a carbon-carbon triple bond between the third and fourth carbon atoms of a heptane chain, with a methyl group attached to the fifth carbon.

Structural Representation

The linear geometry of the alkyne functional group dictates the overall shape of the molecule.

Figure 1: 2D Structure of **5-Methyl-3-heptyne**.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Methyl-3-heptyne** is provided in Table 1. These properties are essential for its handling, purification, and use in chemical reactions.

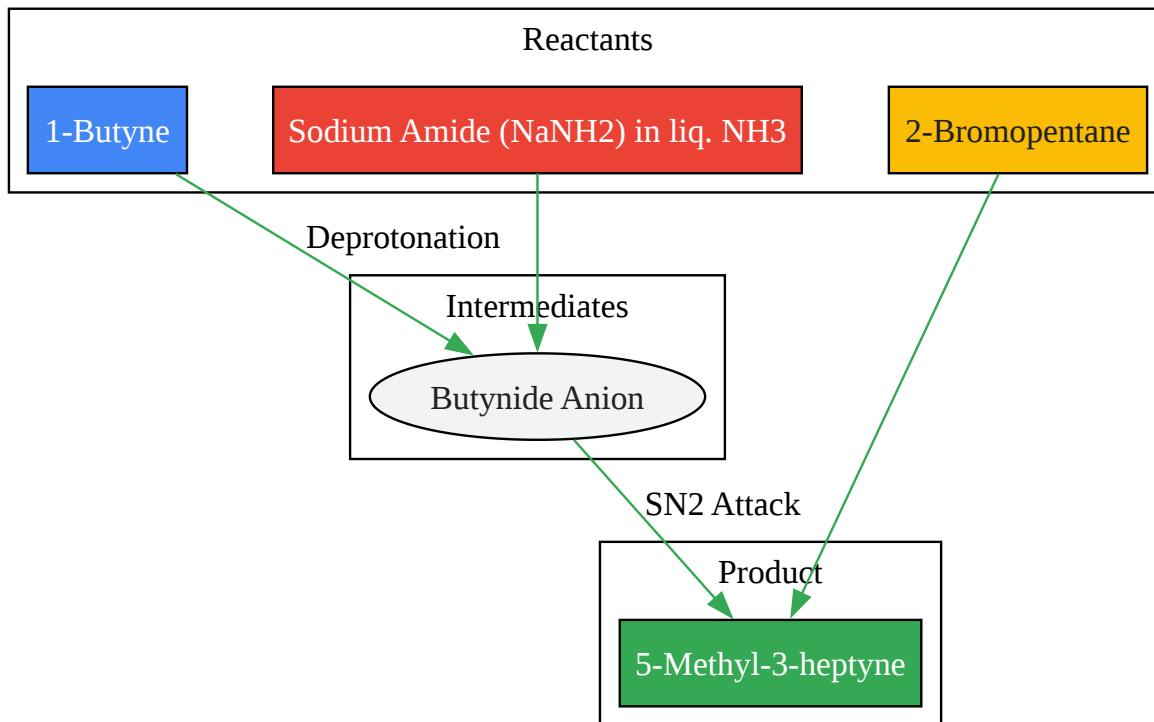

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄	[1]
Molecular Weight	110.20 g/mol	[1]
IUPAC Name	5-methylhept-3-yne	[1]
CAS Number	61228-09-9	[1]
SMILES	CCC#CC(C)CC	[1]
Kovats Retention Index	757 (semi-standard non-polar)	[1]

Table 1: Physicochemical Properties of **5-Methyl-3-heptyne**.

Synthesis of 5-Methyl-3-heptyne

The synthesis of unsymmetrical alkynes such as **5-Methyl-3-heptyne** can be effectively achieved through the alkylation of a terminal alkyne. A plausible and common method involves the deprotonation of a smaller terminal alkyne with a strong base to form an acetylide anion, which then acts as a nucleophile to attack an appropriate alkyl halide.

A potential synthetic route to **5-Methyl-3-heptyne** is the reaction of the acetylide of 1-butyne with 2-bromopentane.

[Click to download full resolution via product page](#)

Figure 2: Synthetic workflow for **5-Methyl-3-heptyne**.

Experimental Protocol: Synthesis via Alkylation

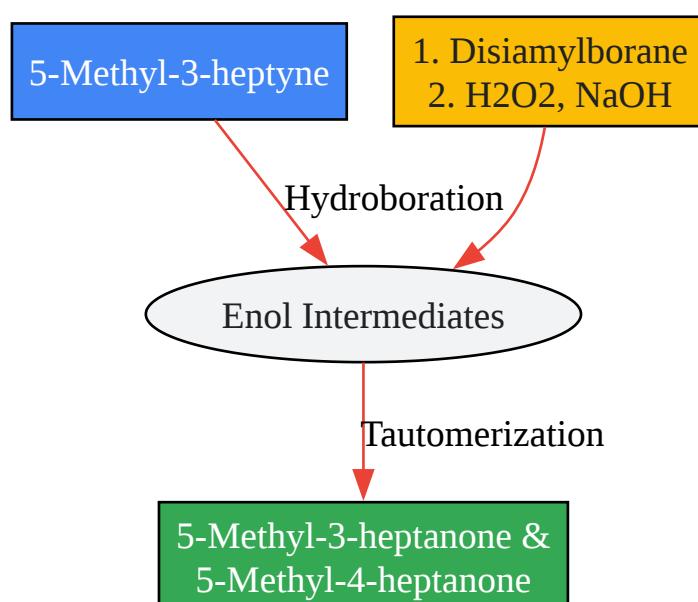
This protocol describes a general procedure for the alkylation of a terminal alkyne, adapted for the synthesis of **5-Methyl-3-heptyne**.

Materials:

- 1-Butyne
- Sodium amide (NaNH_2)
- Liquid ammonia (NH_3)
- 2-Bromopentane
- Anhydrous diethyl ether

- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:


- Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a nitrogen inlet.
- Under a positive pressure of nitrogen, condense liquid ammonia into the flask.
- Add sodium amide to the liquid ammonia with stirring.
- Slowly add a solution of 1-butyne in anhydrous diethyl ether to the sodium amide suspension. Allow the mixture to stir for one hour to ensure complete formation of the butynide anion.
- Add a solution of 2-bromopentane in anhydrous diethyl ether dropwise to the reaction mixture.
- After the addition is complete, allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Allow the ammonia to evaporate.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation to obtain **5-Methyl-3-heptyne**.

Chemical Reactivity

The triple bond in **5-Methyl-3-heptyne** is the center of its reactivity, undergoing various addition reactions characteristic of alkynes.

Hydroboration-Oxidation

Hydroboration-oxidation of internal alkynes, such as **5-Methyl-3-heptyne**, results in the formation of ketones. The reaction proceeds via an anti-Markovnikov addition of borane across the triple bond, followed by oxidation. Due to the unsymmetrical nature of **5-Methyl-3-heptyne**, this reaction will yield a mixture of two ketones: 5-methyl-3-heptanone and 5-methyl-4-heptanone.

[Click to download full resolution via product page](#)

Figure 3: Hydroboration-oxidation of **5-Methyl-3-heptyne**.

Ozonolysis

Ozonolysis of alkynes results in the cleavage of the carbon-carbon triple bond, yielding two carboxylic acids. For **5-Methyl-3-heptyne**, ozonolysis will produce propanoic acid and 2-methylbutanoic acid.

Spectroscopic Data

The structure of **5-Methyl-3-heptyne** can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Atom	Chemical Shift (ppm)
C1	~13.6
C2	~12.5
C3	~80.7
C4	~80.2
C5	~30.0
C6	~29.1
C7	~11.5
C8 (methyl)	~21.7

Table 2: Predicted ^{13}C NMR Chemical Shifts for **5-Methyl-3-heptyne**. (Note: These are estimated values and may vary slightly in experimental data).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of the alkyne functional group.

Functional Group	Wavenumber (cm^{-1})	Intensity
C-H (sp^3) stretch	2850-3000	Strong
C≡C stretch	2100-2260	Weak to Medium

Table 3: Characteristic IR Absorption Bands for **5-Methyl-3-heptyne**.

Mass Spectrometry (MS)

The mass spectrum of **5-Methyl-3-heptyne** would show a molecular ion peak (M^+) at $m/z = 110$. The fragmentation pattern would be consistent with the cleavage of the alkyl chains.

m/z	Possible Fragment
110	$[C_8H_{14}]^+$ (Molecular Ion)
95	$[M - CH_3]^+$
81	$[M - C_2H_5]^+$
67	$[M - C_3H_7]^+$
53	$[M - C_4H_9]^+$

Table 4: Predicted Mass Spectrometry Fragmentation for **5-Methyl-3-heptyne**.

Biological Relevance and Drug Development

While there is no specific data on the biological activity of **5-Methyl-3-heptyne** itself, the alkyne functional group is present in a number of biologically active compounds and pharmaceuticals. Some alkynyl-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.^[2] The rigid, linear nature of the alkyne moiety can be exploited in drug design to create specific molecular geometries for optimal binding to biological targets. Furthermore, terminal alkynes are widely used in "click chemistry" for bioconjugation, a technique crucial in drug development and chemical biology. Although **5-Methyl-3-heptyne** is an internal alkyne, its synthesis and reactions are relevant to the construction of more complex molecules with potential therapeutic applications.

Conclusion

5-Methyl-3-heptyne is a structurally interesting unsymmetrical alkyne with well-defined physicochemical and spectroscopic properties. Its synthesis is readily achievable through established organic chemistry methodologies, and its reactivity is dominated by the chemistry of the carbon-carbon triple bond. While direct biological applications have not been reported, the alkyne scaffold is of significant interest in medicinal chemistry, making **5-Methyl-3-heptyne** and related compounds valuable tools for researchers and scientists in the field of drug

development. This guide provides a foundational understanding of this molecule, which can aid in its application in synthetic and medicinal chemistry endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methyl-3-heptyne | C8H14 | CID 521962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-ethyl-5-methylhept-3-yne [stenutz.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methyl-3-heptyne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13797283#5-methyl-3-heptyne-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com